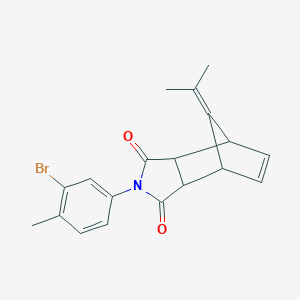![molecular formula C23H20N4O5S B301355 N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-N'-(3,4,5-trimethoxybenzoyl)thiourea](/img/structure/B301355.png)
N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-N'-(3,4,5-trimethoxybenzoyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-N'-(3,4,5-trimethoxybenzoyl)thiourea, also known as OTBTP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-N'-(3,4,5-trimethoxybenzoyl)thiourea acts as a competitive antagonist for the α7 nicotinic acetylcholine receptor. This means that it binds to the receptor and prevents the binding of acetylcholine, which is a neurotransmitter that activates the receptor. By blocking the activation of the α7 receptor, N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-N'-(3,4,5-trimethoxybenzoyl)thiourea can modulate various physiological processes that are regulated by this receptor.
Biochemical and Physiological Effects:
N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-N'-(3,4,5-trimethoxybenzoyl)thiourea has been shown to have various biochemical and physiological effects, including the modulation of synaptic plasticity, learning, and memory. This compound has also been found to have potential applications in the treatment of various neurological disorders, such as Alzheimer's disease and schizophrenia.
Advantages and Limitations for Lab Experiments
N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-N'-(3,4,5-trimethoxybenzoyl)thiourea has several advantages for use in lab experiments, including its high selectivity for the α7 nicotinic acetylcholine receptor and its ability to cross the blood-brain barrier. However, this compound also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-N'-(3,4,5-trimethoxybenzoyl)thiourea, including the investigation of its potential therapeutic applications in neurological disorders, the development of more efficient synthesis methods, and the exploration of its effects on other physiological processes. Additionally, the use of N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-N'-(3,4,5-trimethoxybenzoyl)thiourea in combination with other compounds may provide new insights into the mechanisms underlying various neurological disorders.
Synthesis Methods
N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-N'-(3,4,5-trimethoxybenzoyl)thiourea can be synthesized using a multi-step process that involves the reaction of 2-aminopyridine with 3,4,5-trimethoxybenzoyl isothiocyanate. The resulting intermediate is then reacted with 4-chloro-2-fluoroaniline to form the final product, N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-N'-(3,4,5-trimethoxybenzoyl)thiourea.
Scientific Research Applications
N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-N'-(3,4,5-trimethoxybenzoyl)thiourea has been shown to have potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to act as a selective antagonist for the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes such as learning and memory.
properties
Product Name |
N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-N'-(3,4,5-trimethoxybenzoyl)thiourea |
|---|---|
Molecular Formula |
C23H20N4O5S |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C23H20N4O5S/c1-29-17-11-14(12-18(30-2)19(17)31-3)21(28)27-23(33)25-15-8-6-13(7-9-15)22-26-20-16(32-22)5-4-10-24-20/h4-12H,1-3H3,(H2,25,27,28,33) |
InChI Key |
SYCNNXXVRARCNF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![17-(3-Bromo-4-methylphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B301274.png)
![17-(4-Fluorophenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B301275.png)
![methyl 2-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate](/img/structure/B301276.png)
![2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide](/img/structure/B301277.png)
![methyl 4-[4-(3-methoxy-4-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B301279.png)
![3-[(2-chloro-4-fluorobenzyl)sulfanyl]-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B301281.png)
![isopropyl 4-[({[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B301283.png)
![N-(3,4-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide](/img/structure/B301288.png)
![5-[(2-chloro-4-fluorobenzyl)sulfanyl]-1-(3,4-dimethylphenyl)-1H-tetraazole](/img/structure/B301289.png)
![ethyl 4-[({[1-(3-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B301290.png)
![ethyl 5-(3-ethoxy-4-methoxyphenyl)-2-(4-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301293.png)
![ethyl 2-(3-bromo-4-methoxybenzylidene)-5-(3-ethoxy-4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301294.png)
![ethyl 2-(5-bromo-2-methoxybenzylidene)-5-(3-ethoxy-4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301295.png)